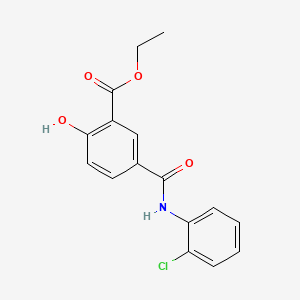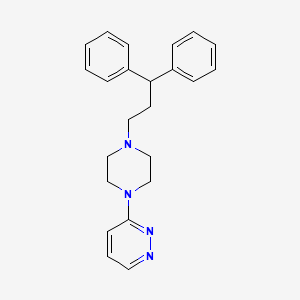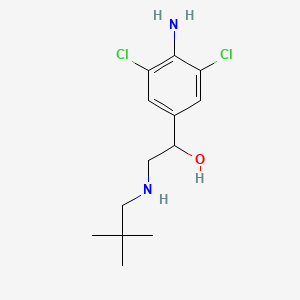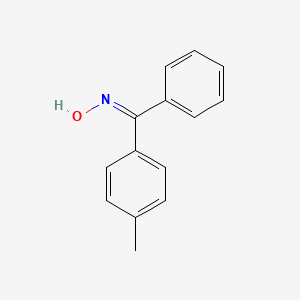![molecular formula C17H14O2 B14675178 1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid CAS No. 41826-00-0](/img/structure/B14675178.png)
1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to a fluorene moiety, with a carboxylic acid functional group attached to the cyclopropane ring. The spirocyclic structure imparts significant strain and unique reactivity to the molecule, making it an interesting subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide. . The reaction conditions include the use of an excess of dimethyloxosulfonium methylide to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid are not well-documented, the Corey–Chaykovsky reaction provides a scalable route for its synthesis. The reaction’s efficiency and relatively mild conditions make it suitable for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or other reduced forms.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Alcohols and other reduced forms of the carboxylic acid.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid exerts its effects is primarily through its spirocyclic structure, which imparts significant strain and reactivity. This strain allows the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity. The pathways involved often include nucleophilic attack on the strained cyclopropane ring, leading to ring-opening and subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Spiro[cyclopropane-1,2’-steroids]: These compounds also feature a spirocyclic structure with a cyclopropane ring and exhibit similar reactivity.
Spiro[cyclopropane-1,9’-fluorene]: A closely related compound with similar synthetic routes and reactivity.
Uniqueness: 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for further functionalization. Its specific spirocyclic structure also distinguishes it from other spiro compounds, providing unique opportunities for research and application.
Eigenschaften
CAS-Nummer |
41826-00-0 |
|---|---|
Molekularformel |
C17H14O2 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1-methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid |
InChI |
InChI=1S/C17H14O2/c1-16(15(18)19)10-17(16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)17/h2-9H,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
PHQFNGVEURDSTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC12C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)



